molecular formula C10H9ClN2O B2494009 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride CAS No. 2193058-85-2

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride

Cat. No.: B2494009
CAS No.: 2193058-85-2
M. Wt: 208.65
InChI Key: UVDUPXQTSNKJBB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1H-pyrazol-1-yl)benzaldehyde hydrochloride . The nomenclature follows these conventions:

  • Benzaldehyde serves as the parent structure, with a pyrazole substituent at the 2-position of the benzene ring.
  • The hydrochloride designation indicates the compound exists as a salt formed by the addition of hydrochloric acid to the parent aldehyde.

The structural representation is provided below:

  • SMILES : O=Cc1ccccc1N2N=CC=C2.Cl
  • InChI Key : UVDUPXQTSNKJBB-UHFFFAOYSA-N
  • Skeletal formula : The benzene ring is substituted at position 2 with a pyrazole group (a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2) and a formyl (-CHO) group. The hydrochloride salt introduces a chloride counterion.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

Designation Registry Number Source
IUPAC Name
This compound 2193058-85-2 (CAS)
MDL Number MFCD31718412
ChemSpider ID 836877 (base form)

Synonyms include:

  • 1-(2-Formylphenyl)-1H-pyrazole hydrochloride
  • Benzaldehyde, 2-(1H-pyrazol-1-yl)-, hydrochloride.

Molecular Formula and Weight Calculations

The molecular formula C₁₀H₉ClN₂O derives from:

  • A benzaldehyde core (C₇H₅O) modified by a pyrazole group (C₃H₃N₂).
  • Addition of hydrochloric acid (HCl) introduces the chloride ion and protonates the pyrazole nitrogen.

Molecular weight calculation :
$$
\begin{align}
\text{Carbon (C)} & : 12.01 \times 10 = 120.10 \, \text{g/mol} \
\text{Hydrogen (H)} & : 1.008 \times 9 = 9.07 \, \text{g/mol} \
\text{Chlorine (Cl)} & : 35.45 \times 1 = 35.45 \, \text{g/mol} \
\text{Nitrogen (N)} & : 14.01 \times 2 = 28.02 \, \text{g/mol} \
\text{Oxygen (O)} & : 16.00 \times 1 = 16.00 \, \text{g/mol} \
\hline
\text{Total} & : 120.10 + 9.07 + 35.45 + 28.02 + 16.00 = \textbf{208.64 g/mol} \
\end{align
}
$$

This matches the experimentally determined molecular weight.

Data Table 1: Molecular Properties

Property Value
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.64 g/mol
CAS Registry Number 2193058-85-2
Purity (Commercial) ≥95% (HPLC)

Properties

IUPAC Name

2-pyrazol-1-ylbenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDUPXQTSNKJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride typically involves the reaction of pyrazole with benzaldehyde under acidic conditions to form the desired product. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: 2-(1H-Pyrazol-1-yl)benzoic acid

    Reduction: 2-(1H-Pyrazol-1-yl)benzyl alcohol

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 99662-34-7)

  • Structural Differences : Positional isomer with the aldehyde group at the para position of the benzene ring instead of the ortho position in the target compound.
  • Physical Properties :
    • Melting point: 82–83°C
    • Solubility: Insoluble in water .
    • Stability: Stable under standard conditions but incompatible with reducing agents .
  • Applications: Used as a precursor in synthesizing ethanol derivatives (e.g., 9c and 9d in ) with antiviral activity against rhinovirus .

[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine Hydrochloride (CAS 1197871-01-4)

  • Structural Differences : Pyridine ring replaces the benzene ring, and a methanamine group is introduced.
  • Molecular Formula : C₉H₁₁ClN₄ .
  • Molecular Weight : 228.67 g/mol .
  • Applications : Likely used in drug discovery due to the presence of a basic amine group, which enhances solubility and bioavailability.

1-Benzyl-4-(Chloromethyl)-1H-Pyrazole Hydrochloride

  • Structural Differences : Features a benzyl group and chloromethyl substitution on the pyrazole ring.
  • Molecular Formula : C₁₁H₁₂Cl₂N₂ .
  • Molecular Weight : 243.13 g/mol .
  • Applications: Potential intermediate in synthesizing bioactive molecules, leveraging the reactive chloromethyl group for further functionalization .

2-Methyl-5-(1H-Pyrazol-1-yl)benzenesulfonyl Chloride (CAS 1219589-06-6)

  • Structural Differences : Incorporates a sulfonyl chloride group and methyl substitution on the benzene ring.
  • Molecular Weight : 256.7 g/mol .
  • Applications : Used as a sulfonating agent in pharmaceutical impurity synthesis .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-(1H-Pyrazol-1-yl)benzaldehyde 138479-47-7 C₁₀H₈N₂O 172.18 Not reported Aldehyde, pyrazole Intermediate in organic synthesis
4-(1H-Pyrazol-1-yl)benzaldehyde 99662-34-7 C₁₀H₈N₂O 172.18 82–83 Aldehyde, pyrazole Antiviral precursor
[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine HCl 1197871-01-4 C₉H₁₁ClN₄ 228.67 Not reported Amine, pyrazole, pyridine Drug discovery
1-Benzyl-4-(Chloromethyl)-1H-Pyrazole HCl Not provided C₁₁H₁₂Cl₂N₂ 243.13 Not reported Benzyl, chloromethyl, pyrazole Bioactive molecule synthesis
2-Methyl-5-(1H-Pyrazol-1-yl)benzenesulfonyl Cl 1219589-06-6 C₁₀H₉ClN₂O₂S 256.7 Not reported Sulfonyl chloride, pyrazole Pharmaceutical impurity reference

Key Research Findings

Positional Isomerism : The ortho -aldehyde substitution in 2-(1H-Pyrazol-1-yl)benzaldehyde may confer steric hindrance differences compared to the para -isomer, affecting reactivity and crystal packing .

Hydrochloride Salts : The addition of HCl improves solubility in polar solvents, as seen in analogous compounds like [2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride .

Functional Group Impact : Sulfonyl chloride derivatives (e.g., ) exhibit distinct reactivity, enabling covalent modifications absent in aldehyde-containing analogs .

Biological Activity

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and the underlying mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety, which contributes to its biological activity. The molecular formula is C10H8ClN2OC_{10}H_{8}ClN_{2}O, with a molecular weight of 220.63 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. The compound exhibits significant activity against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Standard Drug Comparison
Staphylococcus aureus62.5 µg/mLChloramphenicol
Escherichia coli125 µg/mLAmoxicillin
Candida albicans7.8 µg/mLClotrimazole
Aspergillus niger62.5 µg/mLClotrimazole

These findings indicate that the compound not only matches but sometimes exceeds the efficacy of standard antibiotics in inhibiting microbial growth .

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-kB) activation.

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives exhibit a range of other biological activities:

  • Anticancer Activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Neuroprotective Effects : Research indicates that certain pyrazole derivatives can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activity. Among these, this compound showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. The study concluded that structural modifications could enhance the bioactivity of these compounds .

Evaluation of Anti-inflammatory Properties

In another investigation, the anti-inflammatory potential of pyrazole derivatives was assessed using in vivo models. The results demonstrated that treatment with this compound significantly reduced edema and inflammatory markers in animal models, suggesting its therapeutic potential for inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies indicate that modifications at specific positions on the pyrazole or benzaldehyde moieties can lead to improved potency against various pathogens .

Q & A

Basic Research Question

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures; store at -20°C in desiccated, amber vials to prevent hydrolysis .
  • Spectroscopic consistency : Cross-validate IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton ~10.0 ppm) to confirm structural integrity .

How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Advanced Research Question
The compound’s aldehyde and pyrazole moieties enable covalent binding (e.g., Schiff base formation) or enzyme inhibition. Key approaches include:

  • Enzyme kinetics : Measure IC₅₀ values against kinases or oxidoreductases using fluorescence-based assays .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or EGFR) .

What computational tools are effective for predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

  • Reactivity mapping : Employ DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electrophilic sites (e.g., aldehyde carbon) .
  • Transition state modeling : Explore reaction pathways (e.g., with amines) using Gaussian’s QST2 module to predict activation barriers .
  • Machine learning : Train models on PubChem data to forecast byproduct formation under varying pH or temperature .

How should researchers address low crystallinity issues during X-ray diffraction analysis?

Basic Research Question

  • Crystallization optimization : Use vapor diffusion with ethanol/water mixtures to grow single crystals .
  • Data refinement : Apply SHELXL for structure solution, emphasizing hydrogen bonding (e.g., N–H⋯Cl interactions) to improve R-factors .
  • Twinned crystals : Use PLATON’s TWINABS for data integration if multiple lattices are detected .

What strategies mitigate side reactions during functionalization of the benzaldehyde group?

Advanced Research Question

  • Protecting groups : Temporarily protect the aldehyde with ethylene glycol to prevent undesired oxidations .
  • Catalytic control : Use Sc(OTf)₃ to direct regioselective additions (e.g., Grignard reactions) .
  • In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

How do structural modifications (e.g., substituents on the pyrazole ring) alter the compound’s physicochemical properties?

Advanced Research Question

  • Hammett analysis : Quantify electronic effects of substituents (e.g., –CH₃ vs. –NO₂) on aldehyde reactivity .
  • LogP calculations : Use ChemAxon to predict hydrophobicity changes, impacting solubility and membrane permeability .
  • Thermodynamic stability : MD simulations (AMBER) assess conformational flexibility and melting points .

What safety protocols are critical when handling this compound in aqueous or acidic conditions?

Basic Research Question

  • Hydrolysis risk : Avoid prolonged exposure to water; work under inert atmosphere (N₂/Ar) to prevent HCl release .
  • PPE : Use nitrile gloves and fume hoods to minimize inhalation/contact .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Scaffold diversification : Replace pyrazole with imidazole or triazole rings via Huisgen cycloaddition .
  • Bioisosteric substitution : Replace –CHO with –CN or –COOR to modulate electronic profiles .
  • High-throughput screening : Use combinatorial libraries (e.g., Enamine’s Building Blocks) to test >100 derivatives .

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